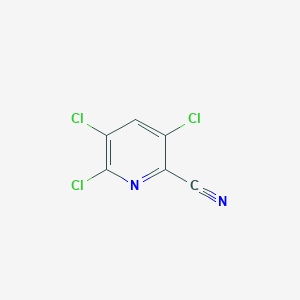

3,5,6-三氯吡啶-2-腈

描述

3,5,6-Trichloropyridine-2-carbonitrile is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. While the provided papers do not directly discuss 3,5,6-Trichloropyridine-2-carbonitrile, they do provide insights into the synthesis, structure, and reactivity of related pyridine carbonitrile derivatives, which can be informative for understanding the chemistry of 3,5,6-Trichloropyridine-2-carbonitrile.

Synthesis Analysis

The synthesis of pyridine carbonitrile derivatives often involves multicomponent reactions or novel protocols such as Vilsmeier–Haack chlorination . For instance, the synthesis of 2,4,6-triazidopyrimidine-5-carbonitrile from its trichloro analog suggests a potential pathway for introducing azide groups into a pyridine carbonitrile ring . Similarly, the conversion of dihydroxy to dichloro analogs and subsequent reactions to yield various substituted derivatives indicates the reactivity of chlorinated pyridine carbonitriles .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the solid-state structure of pyridine carbonitriles . These studies reveal that such compounds can crystallize with independent molecules in the asymmetric unit and exhibit features like hydrogen bonding and π-π stacking interactions . The molecular docking studies of chromeno[2,3-b]pyridine-3-carbonitriles also provide insights into the potential binding interactions of these molecules with biological targets .

Chemical Reactions Analysis

The reactivity of pyridine carbonitriles is highlighted by their ability to undergo various chemical transformations. For example, the reaction of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile with bisnucleophiles indicates its potential as a building block for N-heterocycles . The synthesis of thieno[2,3-b]pyridine derivatives from 2-thioxopyridine-3-carbonitrile derivatives further demonstrates the versatility of these compounds in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carbonitriles are influenced by their substituents and molecular structure. Spectroscopic methods such as IR, NMR, UV-vis, and fluorescence spectroscopy are used to characterize these compounds and study their optical properties . The effects of solvents on the emission spectra of these compounds have been investigated, indicating their sensitivity to the environment . Additionally, the high positive heat of formation and sensitivity to impact and friction of some derivatives underscore the energetic nature of certain pyridine carbonitriles .

科学研究应用

芳基吡啶的合成

该化合物可用于通过钯醋酸催化的无配体Suzuki反应与芳基硼酸合成3,5-二氯-2-芳基吡啶 .

代谢途径

3,5,6-三氯-2-吡啶醇 (TCP): , 氯吡rifos和triclopyr的代谢产物,分别为杀虫剂和除草剂,被发现比母体化合物毒性更大。 微生物介导的矿化被认为是解毒的主要降解途径 .

生物活性

该化合物已被用于合成5-芳基-2-(3,5,6-三氯-2-吡啶氧甲基)-1,3,4-恶二唑,这些化合物具有潜在的生物活性 .

安全和危害

3,5,6-Trichloropyridine-2-carbonitrile is labeled with the signal word “Warning” and has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

属性

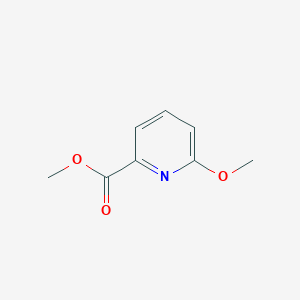

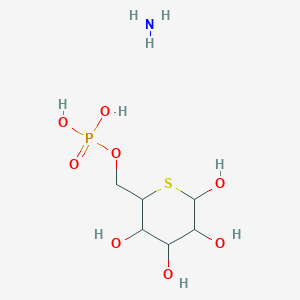

IUPAC Name |

3,5,6-trichloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3N2/c7-3-1-4(8)6(9)11-5(3)2-10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZISAZPGPRGMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563133 | |

| Record name | 3,5,6-Trichloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38178-74-4 | |

| Record name | 3,5,6-Trichloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1340550.png)